(+)-Alantolactone is a naturally occurring eudesmanolide-type sesquiterpene lactone characterized by an α-methylene-γ-lactone moiety. This structural feature acts as a potent Michael acceptor, allowing the compound to covalently bind to nucleophilic residues such as cysteine in target proteins like STAT3 and NF-κB[1]. In procurement and industrial research contexts, it is primarily sourced as an analytical standard, a starting material for semi-synthetic derivatives, or a specific covalent inhibitor for in vitro and in vivo assays. The primary procurement challenge is distinguishing it from its structural isomer, isoalantolactone, and avoiding crude plant extracts (e.g., helenin) that contain variable mixtures of both isomers [2].
Substituting (+)-alantolactone with isoalantolactone or crude Inula helenium extracts fundamentally compromises experimental reproducibility and formulation consistency. Although the two isomers share identical molecular weights and highly similar polarities, the position of the exocyclic versus endocyclic double bond drastically alters their biological potency, pharmacokinetic clearance, and thermal properties[1]. Crude mixtures (helenin) typically contain a roughly 1:1 ratio of these isomers, which cannot be separated by standard silica gel chromatography without specialized silver-nitrate impregnation [2]. Consequently, utilizing an unverified mixture or the wrong isomer leads to unpredictable in vivo exposure, reduced target engagement in STAT3 assays, and inconsistent downstream derivatization yields.
Double bond position (C11(13) vs C4(15)) may shift target engagement and metabolic stability.
Oral exposure differs; PK parameters may not transfer directly between alantolactone and isoalantolactone.
Contact sensitization risk is isomer-specific; safety handling protocols may not apply identically.
In comparative in vitro assays targeting STAT3 activation in MDA-MB-231 human breast cancer cells, (+)-alantolactone demonstrated significantly higher potency than its isomer. At 48 hours, (+)-alantolactone achieved an IC50 of 13.3 μM, whereas isoalantolactone required a much higher concentration (IC50 = 24.6 μM) to achieve the same anti-proliferative effect [1].
| Evidence Dimension | Anti-proliferative IC50 (MDA-MB-231 cells) |
| Target Compound Data | 13.3 μM |
| Comparator Or Baseline | Isoalantolactone (24.6 μM) |
| Quantified Difference | 1.85-fold higher potency for (+)-alantolactone |
| Conditions | 48 h treatment in MDA-MB-231 cell line |
Selecting the pure (+)-alantolactone isomer ensures maximum target engagement and prevents the underdosing that occurs when using the less active isomer or a crude mixture.
Pharmacokinetic profiling in Sprague-Dawley rats reveals that (+)-alantolactone provides superior systemic exposure compared to isoalantolactone. Following a 5 mg/kg intravenous administration, (+)-alantolactone exhibited significantly higher maximum concentration (Cmax), prolonged half-life (t1/2), and greater total exposure (AUC), alongside a slower clearance rate (CL) [1]. Isoalantolactone is distributed and eliminated much more rapidly from systemic circulation.
| Evidence Dimension | Systemic exposure and clearance |
| Target Compound Data | Significantly higher AUC, Cmax, and t1/2; slower clearance |
| Comparator Or Baseline | Isoalantolactone (rapid distribution and elimination) |
| Quantified Difference | Statistically significant increase in total exposure and half-life |
| Conditions | 5 mg/kg intravenous administration in male Sprague-Dawley rats |
For researchers conducting in vivo efficacy studies, (+)-alantolactone provides a more stable and prolonged exposure profile, reducing the need for frequent dosing.
Despite their structural similarities, (+)-alantolactone and isoalantolactone exhibit vastly different thermal properties. Pure (+)-alantolactone has a melting point of approximately 78 °C, whereas isoalantolactone melts at a significantly higher temperature of 108 °C [1]. This distinct thermal behavior provides a reliable metric for verifying material identity and purity upon procurement.
| Evidence Dimension | Melting Point |
| Target Compound Data | 78 °C |
| Comparator Or Baseline | Isoalantolactone (108 °C) |
| Quantified Difference | 30 °C difference in melting point |
| Conditions | Standard atmospheric pressure |
Provides a rapid, definitive QA/QC metric for incoming material verification to distinguish the pure compound from its commonly confused isomer.
Procuring pure (+)-alantolactone eliminates the severe downstream processing bottlenecks associated with crude Inula helenium extracts (helenin). Helenin typically consists of 42.4% alantolactone and 44.2% isoalantolactone [1]. Because these isomers co-elute on standard silica, separating them requires costly and time-consuming silver nitrate-impregnated silica gel chromatography [2].
| Evidence Dimension | Starting Material Purity |
| Target Compound Data | >98% pure (+)-alantolactone |
| Comparator Or Baseline | Crude Helenin (42.4% alantolactone / 44.2% isoalantolactone) |
| Quantified Difference | Elimination of the ~1:1 isomeric contamination |
| Conditions | Preparative isolation for semi-synthetic workflows |
Bypasses the need for complex, low-yield silver-nitrate chromatography, saving significant preparative time and solvent costs for semi-synthetic workflows.
Due to its superior IC50 and target engagement compared to isoalantolactone, (+)-alantolactone is the preferred starting point for designing Michael addition-based covalent inhibitors targeting STAT3 and NF-κB[1].
Its longer half-life and higher AUC make (+)-alantolactone the optimal choice for in vivo dosing regimens, ensuring sustained systemic exposure without the rapid clearance observed with its isomer [2].
Procuring the pure (+)-alantolactone isomer is critical for synthesizing novel α-aminomethyl substituted lactones via stereoselective Michael addition, avoiding the mixed-product yields and complex silver-nitrate chromatography required when using crude helenin [3].
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